molecular formula C16H24N2O2 B13061026 Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate

Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate

Cat. No.: B13061026
M. Wt: 276.37 g/mol
InChI Key: HTSCGVPJZSCYDO-ZIAGYGMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

HTSCGVPJZSCYDO-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CNC[C@@H]1C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2

Origin of Product

United States

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